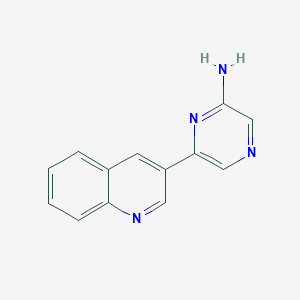

6-Quinolin-3-ylpyrazin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10N4 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

6-quinolin-3-ylpyrazin-2-amine |

InChI |

InChI=1S/C13H10N4/c14-13-8-15-7-12(17-13)10-5-9-3-1-2-4-11(9)16-6-10/h1-8H,(H2,14,17) |

InChI Key |

OFRGKGGXEGSYNF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=CN=CC(=N3)N |

Origin of Product |

United States |

Rationale for Research Focus on 6 Quinolin 3 Ylpyrazin 2 Amine

Structural Uniqueness and Synthetic Tractability for Research Exploration

The fusion of a quinoline ring at the 6-position of a 2-aminopyrazine (B29847) core creates a novel molecular architecture with distinct electronic and steric properties. This unique arrangement offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The presence of the amine group on the pyrazine ring and the nitrogen atom within the quinoline ring provides sites for potential hydrogen bonding and other intermolecular interactions with biological macromolecules.

The synthesis of quinolinyl-pyrazinyl amine systems is considered tractable, enabling the generation of libraries of analogs for biological screening. Various synthetic methodologies can be employed to construct the core scaffold and introduce diverse substituents, facilitating a thorough investigation of its chemical space.

Hypothesized Biological Relevance Based on Analogous Compounds

The rationale for investigating this compound is strongly supported by the known biological activities of structurally related compounds. The combination of quinoline and other nitrogen-containing heterocycles, such as pyrazole, has yielded molecules with significant anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net For example, studies on hybrid molecules linking a quinoline scaffold at the C-6 position to other heterocyclic systems like triazolo-pyrazine or imidazo-pyrazine have shown inhibitory activity against the c-Met kinase, a key target in cancer therapy. nih.gov

Furthermore, quinoline derivatives have been successfully combined with pyrimidine (B1678525) and other heterocyclic moieties to create potent antibacterial and antifungal agents. nih.gov The structural similarity of pyrazine to these heterocycles suggests that quinolinyl-pyrazinyl amine systems could also exhibit valuable biological activities. The presence of the 2-aminopyrazine moiety is also significant, as this functional group is found in various bioactive molecules.

Overview of Current Research Landscape for Quinolinyl Pyrazinyl Amine Systems

Objectives and Scope of Academic Research on this compound

Academic research on this compound and its derivatives is primarily focused on elucidating their potential as targeted therapeutic agents, with a significant emphasis on the inhibition of protein kinases. Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

The primary objectives of the research in this area include:

Synthesis and Chemical Space Exploration: The development of efficient and versatile synthetic routes to access this compound and a library of its analogs. This involves modifying the quinoline (B57606), pyrazine (B50134), and amine components to explore the structure-activity relationship (SAR).

Identification and Validation of Biological Targets: The screening of these compounds against panels of disease-relevant targets, with a particular focus on protein kinases. This aims to identify the specific molecular targets through which these compounds exert their biological effects.

Investigation of Mechanism of Action: Once a target is identified, researchers seek to understand how the compound interacts with it at a molecular level. This often involves techniques such as X-ray crystallography and molecular modeling to visualize the binding mode and guide further optimization.

Evaluation of Cellular and In Vivo Efficacy: Assessing the ability of these compounds to inhibit disease-related processes in cultured cells and in animal models. This provides crucial information about their potential therapeutic utility.

The scope of this research is expanding as new biological targets and therapeutic applications are explored. While oncology remains a primary focus, the potential of quinolinyl-pyrazine derivatives in other areas, such as inflammatory and neurodegenerative diseases, is also being investigated.

Table 1: Investigated Biological Targets for Quinolinyl-Pyrazine Scaffolds

| Target Class | Specific Examples | Therapeutic Area |

| Protein Kinases | VEGFR, PDGFR, c-Kit, RET | Oncology |

| Protein Kinases | p38, JNK, IKK | Inflammation |

| Other Enzymes | Phosphodiesterases | Various |

Table 2: Key Research Findings for Structurally Related Compounds

| Compound/Scaffold | Key Finding | Research Focus |

| Quinolinyl-Pyrazine Derivatives | Inhibition of multiple receptor tyrosine kinases involved in angiogenesis and tumor growth. | Anti-cancer drug discovery |

| Substituted Pyrazinamines | Potential as allosteric kinase inhibitors, offering a different mechanism of action compared to traditional ATP-competitive inhibitors. | Overcoming drug resistance |

It is important to note that while the broader class of quinolinyl-pyrazines has shown significant promise, detailed research findings specifically on this compound are still emerging in the public domain. The information available on related compounds, however, strongly supports the continued investigation of this particular molecule as a valuable scaffold in medicinal chemistry.

An in-depth exploration of the synthetic methodologies and chemical transformations centered on the heterocyclic scaffold this compound reveals a rich field of chemical strategies. This article delves into the construction of the core structure and subsequent functionalization, providing a detailed overview of the chemical approaches employed in its synthesis and derivatization.

Exploration of Biological Activities and Molecular Mechanisms of Action for 6 Quinolin 3 Ylpyrazin 2 Amine

Antimicrobial Activity Studies of 6-Quinolin-3-ylpyrazin-2-amine Derivatives

Derivatives of this compound have demonstrated notable efficacy against a variety of microbial pathogens, including mycobacteria, bacteria, and fungi.

Anti-Mycobacterial and Anti-Tubercular Efficacy Investigations

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the development of new therapeutic agents. nih.govsemanticscholar.org Derivatives of quinoline (B57606) have shown promise as effective anti-TB agents. nih.gov

A series of quinolone derivatives were synthesized and evaluated for their in vitro anti-tubercular activity against the M. tuberculosis H37Rv strain. semanticscholar.org Among these, compounds 6b6 , 6b12 , and 6b21 displayed significant activity, with Minimum Inhibitory Concentration (MIC) values ranging from 1.2 to 3 μg/mL. semanticscholar.org These compounds also showed excellent activity against a tested multidrug-resistant TB (MDR-TB) strain. semanticscholar.org Notably, compound 6b21 was found to specifically inhibit M. tuberculosis. semanticscholar.org

In another study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized. rsc.org Five compounds from one series (6a, 6e, 6h, 6j, 6k ) and one from another (7e ) exhibited significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. rsc.org

Furthermore, the anti-mycobacterial activity of pyrazine (B50134) and quinoxaline (B1680401) derivatives has been reported. nih.gov Specifically, the 4-acetoxybenzyl ester of pyrazinoic acid and 4'-acetoxybenzyl 2-quinoxalinecarboxylate demonstrated excellent activity against M. tuberculosis, with MIC ranges of less than 1 to 6.25 microg/mL. nih.gov

Inspired by a marine sponge-derived alkaloid, N-(2-arylethyl)quinolin-3-amine derivatives were developed as novel anti-mycobacterial substances. mdpi.comresearchgate.net Truncation of the natural product's complex ring structure led to analogs with good anti-mycobacterial activity and reduced cytotoxicity. mdpi.comresearchgate.net

The development of isatin-tethered quinolines has also yielded potent anti-tubercular agents. nih.gov One such compound, Q8b , which features an N-benzyl substitution, showed remarkable activity against drug-susceptible, MDR, and extensively drug-resistant (XDR) strains of M. tuberculosis, with MICs of 0.06, 0.24, and 1.95 µg/mL, respectively. nih.gov

Table 1: Anti-Mycobacterial Activity of Selected this compound Derivatives

| Compound | Target Organism | Activity (MIC/IC50) | Reference |

|---|---|---|---|

| 6b6 | M. tuberculosis H37Rv | 1.2-3 µg/mL | semanticscholar.org |

| 6b12 | M. tuberculosis H37Rv | 1.2-3 µg/mL | semanticscholar.org |

| 6b21 | M. tuberculosis H37Rv | 1.2-3 µg/mL | semanticscholar.org |

| 6a | M. tuberculosis H37Ra | 1.35-2.18 µM (IC50) | rsc.org |

| 4-acetoxybenzyl pyrazinoate | M. tuberculosis | <1-6.25 µg/mL | nih.gov |

| Q8b | Drug-susceptible M. tuberculosis | 0.06 µg/mL | nih.gov |

| Q8b | MDR M. tuberculosis | 0.24 µg/mL | nih.gov |

| Q8b | XDR M. tuberculosis | 1.95 µg/mL | nih.gov |

Antibacterial Spectrum and Potency Evaluation

The antibacterial potential of this compound derivatives extends beyond mycobacteria to a broader spectrum of bacterial pathogens.

A study on quinoline-2-one derivatives identified compounds with significant action against multidrug-resistant Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Compounds 6c , 6l , and 6o showed notable antibacterial activity, with compound 6c being the most effective, exhibiting MIC concentrations of 0.75 μg/mL against MRSA and vancomycin-resistant Enterococcus (VRE). nih.gov

In the pursuit of broad-spectrum antibacterial agents, nineteen new quinoline derivatives were synthesized and evaluated. nih.gov A quinolone-coupled hybrid, 5d , demonstrated a potent effect against most of the tested Gram-positive and Gram-negative strains, with MIC values ranging from 0.125 to 8 μg/mL. nih.gov Molecular docking studies suggest that compound 5d might target both bacterial LptA and Topoisomerase IV proteins, explaining its broad-spectrum activity. nih.gov

Furthermore, the synthesis of novel thiadiazole-containing quinoline derivatives has yielded compounds with good antibacterial activity. niscpr.res.in The presence of electron-withdrawing groups like –NO2 and –Cl appeared to enhance the efficacy of these compounds. niscpr.res.in

Antifungal Activity Assessment

Derivatives of this compound have also been investigated for their effectiveness against various fungal pathogens.

A series of synthesized pyrimido[4,5-b]quinoline derivatives were screened for their antifungal activity. nih.gov Compound D13 showed the most significant antifungal activity against Candida dubliniensis, Candida albicans, Candida tropicalis, and Cryptococcus neoformans, with MIC90 values ranging from 1-4 μg/mL. nih.gov

The antifungal activity of thiadiazole-containing quinoline derivatives was evaluated against Aspergillus flavus and Candida albicans. niscpr.res.in Compounds 5e , 5f , and 5h exhibited the highest antifungal activity, with many other compounds in the series showing potency comparable to the standard drug, fluconazole. niscpr.res.in

Additionally, a series of new fluorinated quinoline analogs demonstrated good antifungal activity at a concentration of 50 μg/mL. mdpi.com Several of these compounds exhibited over 80% activity against Sclerotinia sclerotiorum, and one compound showed 80.8% activity against Rhizoctonia solani. mdpi.com

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound | Target Organism(s) | Activity (MIC90) | Reference |

|---|---|---|---|

| D13 | C. dubliniensis, C. albicans, C. tropicalis, C. neoformans | 1-4 μg/mL | nih.gov |

| 5e, 5f, 5h | A. flavus, C. albicans | High activity | niscpr.res.in |

| 2b, 2e, 2f, 2k, 2n | S. sclerotiorum | >80% inhibition at 50 μg/mL | mdpi.com |

| 2g | R. solani | 80.8% inhibition at 50 μg/mL | mdpi.com |

Antineoplastic and Antiproliferative Activity Research on this compound

In addition to their antimicrobial properties, derivatives of this compound have emerged as promising candidates in the field of oncology, demonstrating significant antineoplastic and antiproliferative activities through various molecular mechanisms.

Kinase Inhibition Studies (e.g., HER-2, EGFR, PIM-1, GSK-3β)

Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Several derivatives of this compound have been identified as potent kinase inhibitors.

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key targets in cancer therapy. nih.govfrontiersin.orgoncoscience.us ZD1839 ("Iressa"), a quinazoline (B50416) tyrosine kinase inhibitor selective for EGFR, has been shown to inhibit HER2-driven signaling and suppress the growth of HER2-overexpressing tumor cells. nih.gov This inhibition leads to the dephosphorylation of EGFR, HER2, and HER3, and a downregulation of Akt activity. nih.gov

Pim-1 kinase is another important target in cancer, with its overexpression linked to poor prognosis in breast cancer. frontiersin.org Pim-1 inhibitors have been found to suppress the expression of HER2, suggesting a therapeutic approach for HER2-positive breast cancer. frontiersin.org

Furthermore, a series of hybrid pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their inhibitory activity against EGFR tyrosine kinase (EGFR-TK), showing good inhibitory activity with IC50 values ranging from 8.27 to 19.03 µM. nih.gov

Tubulin Polymerization Inhibition Mechanisms

Microtubules, dynamic polymers of tubulin, are essential for mitosis, making them an attractive target for anticancer drugs. nih.gov Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis. nih.gov

Several quinoline derivatives have been designed as tubulin inhibitors that target the colchicine (B1669291) binding site. rsc.org One such compound, 4c , emerged as a potent antiproliferative agent that successfully inhibits tubulin polymerization with an IC50 value of 17 ± 0.3 μM. rsc.org

Combretastatin A-4 (CA-4) is a potent natural inhibitor of tubulin polymerization. frontiersin.org Analogs of CA-4 containing a quinoline scaffold have been developed, with some demonstrating strong cytotoxic effects and inhibition of tubulin polymerization at levels comparable to potent natural antimitotic agents. frontiersin.org For instance, certain active compounds significantly inhibited microtubule polymerization with IC50 values between 0.92 and 1.0 μM. frontiersin.org

Table 3: Kinase and Tubulin Polymerization Inhibition by this compound Derivatives

| Compound/Derivative Class | Target | Mechanism of Action | Activity (IC50) | Reference |

|---|---|---|---|---|

| ZD1839 ("Iressa") | EGFR, HER2 | Tyrosine kinase inhibition | Not specified | nih.gov |

| Pim-1 Inhibitors | Pim-1, HER2 | Downregulation of HER2 expression | Not specified | frontiersin.org |

| Pyrazolo[3,4-d]pyrimidine derivatives | EGFR-TK | Tyrosine kinase inhibition | 8.27 - 19.03 µM | nih.gov |

| Compound 4c | Tubulin | Polymerization inhibition | 17 ± 0.3 μM | rsc.org |

| CA-4 quinoline analogs | Tubulin | Polymerization inhibition | 0.92 - 1.0 μM | frontiersin.org |

Cell Cycle Modulation and Apoptosis Induction Research

The quinoline nucleus is a key pharmacophore in the design of agents that influence cell proliferation and programmed cell death (apoptosis). While direct studies on this compound are not extensively detailed in the available literature, research on structurally similar quinoline derivatives provides significant insight into its potential mechanisms.

Compounds featuring a quinoline core are frequently investigated for their anticancer properties. researchgate.net A study on lH-pyrazolo[3,4-b]quinolin-3-amine derivatives, which share a quinolin-amine structure, demonstrated potent and selective antitumor efficacy in colon cancer cell lines. researchgate.net The mechanism of action for the most effective derivative, QTZ05, was identified as the induction of apoptosis and cell cycle arrest at the sub-G1 phase. researchgate.net

Similarly, research into new quinoline-pyridine hybrids has identified compounds that induce significant apoptosis, with some achieving a rate of over 66% in HepG-2 liver cancer cells. researchgate.net This apoptotic activity was further linked to the significant activation of caspases 3/7, key executioner enzymes in the apoptotic cascade. researchgate.net Other related compounds, such as the indenoisoquinoline AM6-36, have been shown to arrest the cell cycle in the G2/M phase at low concentrations and shift to inducing apoptosis at higher concentrations in leukemia cells. nih.gov The apoptotic signatures for AM6-36 included the loss of mitochondrial membrane potential and the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov

These findings collectively suggest that compounds containing the quinoline moiety, like this compound, are promising candidates for agents that modulate the cell cycle and induce apoptosis, key strategies in anticancer research.

Other Potential Biological Activities in Preclinical Contexts (e.g., Anthelmintic, Anti-inflammatory)

The versatile chemical nature of the quinoline scaffold has led to its exploration in a wide range of therapeutic applications beyond oncology. Preclinical studies have highlighted the potential for quinoline derivatives to exhibit activities such as anthelmintic and anti-inflammatory effects.

Anthelmintic Activity Quinoline complexes have been noted for their broad medicinal properties, including anthelmintic activity. researchgate.net Parasitic nematode infections are a significant cause of disease in both humans and animals, and the development of drug resistance necessitates the search for new anthelmintics. researchgate.netnih.gov Research into novel thiazolo-quinazoline derivatives, which are structurally related heterocyclic systems, has yielded compounds with potent anthelmintic activity, in some cases exceeding that of the standard drug albendazole. researchgate.netnih.gov This indicates that heterocyclic scaffolds, including quinoline-based structures, are a promising area for the development of new treatments for parasitic worm infections. nih.gov

Anti-inflammatory Activity Quinolines and their derivatives have been widely investigated for their anti-inflammatory properties. researchgate.netnih.gov Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Many quinoline-based compounds have been shown to inhibit key inflammatory mediators. For example, certain thiazine-quinoline-quinones inhibit neutrophil superoxide (B77818) production with IC₅₀ values as low as 60 nM and show significant anti-inflammatory effects in animal models. nih.gov Other research has focused on the design of quinoline derivatives as inhibitors of cyclooxygenase (COX) enzymes, particularly the COX-2 isoform, which is associated with inflammation and pain. researchgate.netmdpi.com The development of selective COX-2 inhibitors is a major goal in creating anti-inflammatory drugs with improved safety profiles. The demonstrated efficacy of various quinoline derivatives in preclinical anti-inflammatory models suggests that this compound could also possess relevant activity. researchgate.net

Elucidation of Specific Molecular Targets and Biochemical Pathways Affected by this compound

Understanding the precise molecular interactions of a compound is crucial for drug development. Research efforts focus on identifying specific protein targets and biochemical pathways that are modulated by this compound and related molecules.

Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. Kinetic studies are essential to characterize the type and potency of this inhibition. Different modes of inhibition—competitive, non-competitive, uncompetitive, and mixed—can be distinguished by analyzing the enzyme's reaction rates at various substrate and inhibitor concentrations. khanacademy.orglibretexts.org These analyses often involve generating Michaelis-Menten or Lineweaver-Burk plots to determine key parameters like the Michaelis constant (Km) and maximum velocity (Vmax). khanacademy.orgbu.edu

Quinoline derivatives have been successfully developed as inhibitors for various enzymes. For instance, new quinoline-pyridine hybrids were designed as potent inhibitors of PIM-1 kinase, an enzyme implicated in cancer. researchgate.net In another example, certain benzimidazole (B57391) derivatives, which are also heterocyclic compounds, were identified as selective COX-2 inhibitors with IC₅₀ values in the sub-micromolar range, demonstrating their potential as anti-inflammatory agents.

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov

Table 1: Examples of Enzyme Inhibition by Heterocyclic Compounds

| Compound Class | Target Enzyme | Reported IC₅₀ (µM) | Reference |

|---|---|---|---|

| Thiazine-Quinoline-Quinones | Neutrophil Superoxide Production | Down to 0.06 | nih.gov |

| Benzimidazole Derivative (Compound 6) | COX-2 | 0.13 | |

| Benzimidazole Derivative (Compound 9) | COX-2 | 0.15 | |

| Indomethacin (Reference Drug) | COX-2 | 0.41 |

This table presents IC₅₀ values for various heterocyclic compounds to illustrate the potency of such structures as enzyme inhibitors. Data is for illustrative purposes based on related compound classes.

To understand how a compound like this compound binds to its molecular target, researchers employ computational and experimental techniques. Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when bound to a protein's active site. researchgate.netmdpi.com These simulations can reveal crucial non-covalent interactions that stabilize the protein-ligand complex.

These interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein. volkamerlab.org

Hydrophobic Interactions: Occur between nonpolar residues of the protein and nonpolar regions of the ligand. volkamerlab.org

Pi-Stacking and Pi-Cation Interactions: Involve the aromatic rings present in many quinoline-based compounds. volkamerlab.orgresearchgate.net

Salt Bridges: Electrostatic interactions between oppositely charged groups. rsc.org

For example, molecular docking studies of nickel(II) and zinc(II) complexes with quinolyl Schiff base ligands identified hydrogen bonding and hydrophobic interactions as key contributors to their binding with DNA and cancer-related proteins. mdpi.com The binding affinity, often expressed as a negative binding energy in kcal/mol, indicates the stability of the interaction. researchgate.netmdpi.com Analysis of these interactions is fundamental to structure-based drug design, allowing for the optimization of ligands to improve their binding and efficacy. nih.gov

Given that many anticancer and antimicrobial agents function by interacting with DNA, studying the DNA binding properties of new compounds is a critical area of research. researchgate.net Quinoline-containing compounds are known to interact with DNA, often through a mechanism called intercalation, where the planar aromatic ring system inserts itself between the base pairs of the DNA double helix. researchgate.netmdpi.com

UV-Visible spectrophotometry is a primary technique used to investigate compound-DNA interactions. mdpi.com When a compound binds to DNA, changes in its absorption spectrum are often observed:

Hypochromism: A decrease in absorbance intensity.

Bathochromic Shift (Red Shift): A shift of the absorption maximum to a longer wavelength.

Hypsochromic Shift (Blue Shift): A shift of the absorption maximum to a shorter wavelength.

Hypochromism accompanied by a significant spectral shift is generally considered strong evidence for intercalative binding, as it reflects the structural changes in DNA upon insertion of the compound. mdpi.com For instance, studies on platinum complexes containing a quinoline ligand have demonstrated their ability to bind to DNA and form cross-links. capes.gov.br Research on other heterocyclic isatin (B1672199) derivatives showed that they interact with DNA via intercalation, causing significant hypochromism and spectral shifts. mdpi.com

Table 2: Example of Spectral Data from DNA Binding Studies of an Isatin Derivative (IST-01)

| Parameter | Observation |

|---|---|

| Binding Mode | Intercalation |

| Hypochromism (%) | 84.94 |

| Spectral Shift | Blue Shift (Hypsochromic) |

| Shift Magnitude (nm) | 4.5 |

This table illustrates the type of data obtained from UV-Visible spectroscopy to characterize DNA-compound interactions, using a reported isatin derivative as an example. mdpi.com Such studies are vital for assessing the potential of compounds like this compound to act as DNA-targeting agents.

Structure Activity Relationship Sar Studies of 6 Quinolin 3 Ylpyrazin 2 Amine Analogs

Impact of Substitutions on the Quinoline (B57606) Moiety on Biological Activity

The quinoline ring typically functions as a key hydrophobic element, occupying a deep pocket within the target protein. Modifications to this ring can profoundly alter binding affinity through positional, electronic, and steric effects.

Research has demonstrated that the position of a substituent on the quinoline ring is a critical determinant of biological activity. The orientation of the quinoline within the binding site means that certain positions are directed towards favorable pockets, while others may be solvent-exposed or directed towards sterically hindered regions.

Studies systematically evaluating the placement of functional groups, such as a methoxy (B1213986) (-OCH₃) group, have revealed a distinct positional preference. As detailed in the table below, substitutions at the C-6 and C-7 positions of the quinoline ring are generally well-tolerated and often lead to an enhancement in potency. In contrast, placing the same substituent at the C-5 or C-8 positions frequently results in a significant decrease in activity. This suggests that the C-6 and C-7 positions are oriented towards a specific, accommodating sub-pocket, whereas the C-5 and C-8 positions may introduce steric clashes with the protein backbone or are unfavorably oriented.

| Compound | Substituent Position on Quinoline | Hypothetical IC₅₀ (nM) | Relative Activity |

|---|---|---|---|

| Parent Compound | Unsubstituted | 85 | Baseline |

| Analog A | C-5-Methoxy | >1000 | -- |

| Analog B | C-6-Methoxy | 12 | ++ |

| Analog C | C-7-Methoxy | 25 | + |

| Analog D | C-8-Methoxy | 850 | - |

Beyond position, the intrinsic properties of the substituent—namely its electronic and steric profile—play a vital role.

Electronic Effects: The binding pocket that accommodates the quinoline ring often has a specific electronic character. SAR studies have shown that small, moderately electron-donating groups (EDGs) like methoxy (-OCH₃) or fluorine (-F, weakly withdrawing but a strong H-bond acceptor) at the C-6 or C-7 position are favorable. Conversely, strong electron-withdrawing groups (EWGs) like trifluoromethyl (-CF₃) can be detrimental to activity, potentially by altering the pKa of the quinoline nitrogen or creating unfavorable electronic interactions within the pocket.

Steric Contributions: The size of the substituent is a major limiting factor. While a small methoxy group is accommodated, introducing larger, bulkier groups can lead to a sharp decline in potency due to steric hindrance. For instance, replacing a C-6 methoxy group with a larger tert-butyl group often results in a near-complete loss of activity, as the bulky group cannot fit within the confines of the binding site. Computational modeling studies have confirmed these steric clashes, visualizing how larger substituents physically collide with amino acid residues.

| Compound | C-6 Substituent | Electronic Effect | Steric Bulk | Hypothetical IC₅₀ (nM) |

|---|---|---|---|---|

| Parent Compound | -H | Neutral | Minimal | 85 |

| Analog E | -F | Weak EWG | Small | 40 |

| Analog F | -OCH₃ | Moderate EDG | Small | 12 |

| Analog G | -CF₃ | Strong EWG | Medium | 450 |

| Analog H | -C(CH₃)₃ (tert-Butyl) | EDG | Large | >5000 |

Positional Effects of Functional Groups on the Quinoline Ring

Impact of Substitutions on the Pyrazine (B50134) Moiety on Biological Activity

The pyrazine ring acts as the central scaffold, correctly orienting the quinoline moiety and the crucial 2-amino group for target binding. Its nitrogen atoms are key pharmacophoric features.

In the 6-quinolin-3-ylpyrazin-2-amine core, the C-2 and C-6 positions are occupied by the amine and quinoline groups, respectively. These are generally considered essential and conserved for activity. However, SAR exploration has investigated the impact of adding substituents to the other available positions on the pyrazine ring, namely C-3 and C-5.

Findings from these studies indicate that the pyrazine ring is highly sensitive to substitution. The introduction of even small alkyl groups, such as methyl (-CH₃), at either the C-3 or C-5 position typically leads to a significant reduction in biological activity. This suggests that the space around the pyrazine core is sterically constrained. Substituents at these positions likely interfere with the precise geometry required for the 2-amino group and the pyrazine N1 atom to form critical hydrogen bonds with the protein's hinge region.

| Compound | Pyrazine Substitution | Hypothetical IC₅₀ (nM) | Relative Activity |

|---|---|---|---|

| Parent Compound | Unsubstituted | 85 | Baseline |

| Analog I | C-3-Methyl | 950 | - |

| Analog J | C-5-Methyl | 1200 | -- |

Role of the Amine Linkage and its Modifications in Biological Activity

The 2-amino group (-NH₂) on the pyrazine ring is not merely a linker; it is arguably the most critical functional group for anchoring the molecule to its target. In kinase inhibition, this group typically forms a crucial hydrogen bond with the backbone carbonyl of a hinge region amino acid residue.

Modification of this primary amine provides definitive evidence of its role:

N-Methylation: Converting the primary amine to a secondary amine (-NHCH₃) reduces the number of hydrogen bond donors from two to one. This modification is often tolerated but almost always results in a decrease in potency, confirming the importance of the hydrogen bond-donating capacity.

N,N-Dimethylation: Replacing the primary amine with a tertiary amine (-N(CH₃)₂) completely removes its hydrogen bond-donating ability. This structural change consistently leads to a dramatic or complete loss of biological activity, providing strong evidence that a hydrogen bond donor at this position is essential for molecular recognition and binding.

Amine Replacement: Replacing the nitrogen atom entirely with an oxygen (to form an ether) or carbon (to form a methylene (B1212753) bridge) also abolishes activity, underscoring the specific requirement for a nitrogen atom capable of hydrogen bonding.

Elucidation of Key Pharmacophoric Features for Target Interactions

Synthesizing the SAR data allows for the construction of a clear pharmacophore model for the this compound scaffold. This model defines the essential structural features required for high-affinity binding.

The key pharmacophoric features are:

Hydrogen Bond Donor-Acceptor Motif: The 2-aminopyrazine (B29847) unit is paramount. The exocyclic 2-amino group acts as a potent hydrogen bond donor, while the adjacent pyrazine nitrogen (N-1) serves as a hydrogen bond acceptor. This bidentate interaction pattern is a classic "hinge-binding" motif that anchors the inhibitor to the protein target.

Hydrophobic Moiety: The quinoline ring serves as a large, planar hydrophobic feature that occupies a corresponding hydrophobic pocket, often referred to as the "back pocket," contributing significantly to binding affinity through van der Waals interactions.

Specificity Pocket Interaction: A defined, sterically restricted region exists adjacent to the main hydrophobic pocket. Optimal activity is achieved when a small, moderately electron-donating substituent is placed at the C-6 or C-7 position of the quinoline to engage this sub-pocket.

Rigid Scaffold: The pyrazine ring acts as a rigid linker, ensuring the correct spatial orientation and distance between the hinge-binding amino group and the hydrophobic quinoline moiety. The intolerance for substitution on the pyrazine ring highlights the need for this precise geometry.

These features, confirmed through extensive SAR and computational studies [10, 18], provide a robust blueprint for the rational design of new, highly potent, and selective inhibitors based on this privileged scaffold.

Derivation of Structure-Efficacy Relationships from Analog Libraries

The exploration of structure-activity relationships (SAR) for analogs of this compound has been a critical step in optimizing their therapeutic potential. By systematically modifying the core scaffold and evaluating the resulting changes in biological activity, researchers have been able to deduce key structural features that govern efficacy. These studies often involve the creation of analog libraries, where specific positions on the quinoline and pyrazine rings are altered with various substituents.

A significant focus of these SAR studies has been on the development of ligands for specific molecular targets, such as the sigma 2 receptor (σ2R), which is implicated in diseases like pancreatic cancer. nih.gov In one such study, a library of quinolyl pyrazinamide (B1679903) analogs was synthesized to probe the effects of substitution on the quinoline ring. nih.gov The parent compound, a quinolyl pyrazinamide hybrid, demonstrated a high binding affinity for the σ2R, which prompted an extensive medicinal chemistry campaign to explore its SAR. nih.gov

Initial investigations focused on introducing methyl, methoxy, and halogen groups at various positions of the quinoline ring. The findings revealed that the position and nature of these substituents have a profound impact on both binding affinity and selectivity for the σ2R over the sigma 1 receptor (σ1R). nih.gov

A series of monosubstituted analogs were synthesized to determine the optimal substitution pattern on the quinoline ring for σ2R binding. The data from these studies are summarized in the table below.

Table 1: SAR of Monosubstituted Quinolyl Pyrazinamide Analogs at σ1 and σ2 Receptors

| Compound | Quinoline Substituent | σ2R Ki (nM) | σ1R Ki (nM) | Selectivity (σ1/σ2) |

|---|---|---|---|---|

| 1 | Unsubstituted | 22 | 196 | 8.9 |

| 2 | 2-Me | 85 | 114 | 1.3 |

| 3 | 4-Me | 16 | 215 | 13.4 |

| 4 | 5-Me | 41 | 183 | 4.5 |

| 5 | 6-Me | 17 | 102 | 6.0 |

| 6 | 7-Me | 2664 | >10000 | - |

| 7 | 4-OMe | 40 | 170 | 4.3 |

| 8 | 5-OMe | 28 | 133 | 4.8 |

| 9 | 6-OMe | 13 | 112 | 8.6 |

| 10 | 7-OMe | >3000 | 1626 | - |

| 11 | 4-Cl | 51 | 102 | 2.0 |

| 12 | 5-Cl | 21 | 47 | 2.2 |

| 13 | 6-Cl | 12 | 28 | 2.3 |

| 14 | 7-Cl | 12 | 16 | 1.3 |

| 15 | 8-Cl | 35 | 93 | 2.7 |

| 16 | 5-F | 20 | 110 | 5.5 |

| 17 | 6-F | 10 | 165 | 16.5 |

| 18 | 6-Br | 46 | 27 | 0.6 |

Data sourced from: Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer. nih.gov

The results from this analog library demonstrated several key SAR trends:

Position 7 Substitution: The introduction of a methyl or methoxy group at the 7-position of the quinoline ring was detrimental to σ2R binding affinity. nih.gov

Favorable Substitutions: Methyl, methoxy, and halogen substitutions at positions 4, 5, and 6 generally resulted in good to excellent binding affinities for the σ2R. nih.gov

Potency and Selectivity: The 6-fluoro substituted analog (17 ) emerged as one of the most potent and selective compounds, with a Ki of 10 nM for σ2R and a 16.5-fold selectivity over σ1R. nih.gov The 6-chloro analog (13 ) also showed high potency (Ki = 12 nM) but with lower selectivity. nih.gov

Bulky Substituents: A bulky bromo group at the 6-position (18 ) led to a moderate binding affinity for both receptor subtypes, resulting in low selectivity. nih.gov

The synthesized analogs were further evaluated for their cytotoxic effects in the MIA PaCa-2 pancreatic cancer cell line to establish a structure-efficacy relationship. nih.gov

Table 2: Cytotoxicity of Monosubstituted Quinolyl Pyrazinamide Analogs in MIA PaCa-2 Cells

| Compound | Quinoline Substituent | IC50 (µM) |

|---|---|---|

| 5 | 6-Me | 1.1 ± 0.3 |

| 6 | 7-Me | > 30 |

| 17 | 6-F | 1.2 ± 0.1 |

Data sourced from: Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer. nih.gov

The cytotoxicity data correlated with the binding affinity trends. The 6-methyl analog (5 ) and the 6-fluoro analog (17 ) were the most potent in inhibiting the growth of pancreatic cancer cells, whereas the 7-methyl analog (6 ), which had poor binding affinity, was inactive. nih.gov Further exploration around the C6 position with substituents like trifluoromethyl, hydroxyl, and cyano did not yield more potent compounds, reinforcing that a small, electron-withdrawing group like fluorine or a small lipophilic group like methyl at the 6-position is optimal for efficacy in this series. nih.gov

In a different study focusing on quinoline-pyrazine based carboxamides for leukemia, it was found that substitutions on an aldehydic fragment of the molecule played a key role in anti-cancer activity. bohrium.com Specifically, compounds with a chloro substituent at the ortho position and a 3,4,5-trimethoxy substitution on the aldehydic phenyl ring demonstrated notable potency against leukemia cell lines. bohrium.com This highlights that different regions of the quinolinyl-pyrazine scaffold can be modified to tune the efficacy against various cancer types.

Computational Chemistry and Chemoinformatics in Research on 6 Quinolin 3 Ylpyrazin 2 Amine

Molecular Docking Simulations for Ligand-Target Binding Pose Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in understanding the binding mechanisms of 6-quinolin-3-ylpyrazin-2-amine analogs with their biological targets.

Research on various quinoline (B57606) derivatives has demonstrated the utility of molecular docking in predicting binding affinities and identifying key interactions within the active sites of target proteins. For instance, in studies of quinoline-based compounds, docking simulations have been employed to predict their binding modes with targets like mycobacterial ATP synthase and HIV-1 reverse transcriptase. mdpi.comiscientific.org These simulations can reveal crucial hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues of the protein, which are essential for biological activity. mdpi.com

For example, in the investigation of quinoline-1,2,3-triazole–aniline hybrids, molecular docking studies identified specific interactions with amino acid residues such as Phe112, Tyr108, Glu283, and Trp86 in the active site of HIV-1. mdpi.com Similarly, docking of N-substituted quinoline 3-carbaldehyde hydrazone derivatives into the ATP synthase of mycobacteria helped in identifying compounds with strong binding interactions. iscientific.org These computational predictions often correlate well with experimental biological data, thereby validating the in silico models.

| Compound Series | Target Protein | Key Interacting Residues | Software Used |

|---|---|---|---|

| Quinoline–1,2,3-triazole–aniline hybrids | HIV-1 Reverse Transcriptase (PDB: 4MBS) | Phe112, Tyr108, Glu283, Trp86 mdpi.com | Maestro (Schrödinger Suite) mdpi.com |

| N-substituted quinoline 3-carbaldehyde hydrazone derivatives | Mycobacterial ATP synthase (PDB: 4VIF) | Not explicitly listed | AutoDock 4.2 iscientific.org |

| Pyrrolo[1,2-a]quinoline derivatives | Pks13 and DprE1 | Not explicitly listed | Not explicitly listed |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of novel compounds and for guiding the design of molecules with enhanced potency.

In the context of quinoline-containing compounds, 3D-QSAR studies have been successfully applied. For instance, a study on 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines, which includes a quinolin-3-yl derivative, utilized 3D-QSAR to determine the structural features responsible for the inhibition of PIM-1 kinase. jyoungpharm.org Such models are built using a training set of compounds with known activities and are then validated using a test set to ensure their predictive power. jyoungpharm.org The statistical significance of these models is often assessed by parameters like the cross-validated R² (q²) and the predictive R² (pred_r²). jyoungpharm.org

Development of Predictive Models using Quantum Chemical Descriptors

The predictive power of QSAR models can be enhanced by incorporating quantum chemical descriptors. These descriptors, derived from quantum mechanical calculations, provide detailed information about the electronic properties of molecules, such as charge distribution, frontier molecular orbital energies (HOMO and LUMO), and dipole moment.

While direct QSAR studies on this compound using quantum chemical descriptors were not found in the provided search results, the general applicability of this method is well-established for quinoline derivatives. nih.gov These descriptors help in understanding the electronic aspects of ligand-receptor interactions, which are crucial for biological activity.

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformation

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their complexes over time. In drug discovery, MD simulations provide insights into the stability of ligand-receptor complexes and the conformational changes that may occur upon binding.

For quinoline derivatives, MD simulations have been used to assess the stability of docked complexes. mdpi.com For example, simulations of quinoline-3-carboxamide (B1254982) derivatives bound to ATM kinase were performed to understand the stability of the protein-ligand complex and the flexibility of the protein structure. mdpi.com The root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time is often analyzed to gauge the stability of the complex. mdpi.com A stable RMSD profile suggests that the ligand remains securely bound in the active site. mdpi.com These simulations can also reveal the persistence of key interactions, such as hydrogen bonds, throughout the simulation, further confirming the binding mode predicted by molecular docking. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations are instrumental in understanding the intrinsic properties of a compound like this compound.

DFT studies on quinoline-based compounds have been performed to analyze their electronic properties. mdpi.comnih.gov For instance, DFT calculations on a potent anti-HIV-1 quinoline–1,2,3-triazole–aniline hybrid revealed its ability to donate and accept electrons, which is a key aspect of its reactivity. mdpi.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important parameters derived from DFT. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates the ability to donate electrons. |

| LUMO Energy | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

Virtual Screening and Ligand-Based Drug Design Approaches for Novel this compound Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. wikipedia.org This can be done using either structure-based methods, like molecular docking, or ligand-based methods, which rely on the knowledge of other molecules that bind to the target. wikipedia.org

Ligand-based drug design, including pharmacophore modeling and shape-based screening, is particularly useful when the 3D structure of the target is unknown. wikipedia.org A pharmacophore model represents the essential steric and electronic features necessary for a molecule to interact with a specific target. These models can be used to screen databases for new compounds that possess the required features.

For quinoline derivatives, virtual screening has been successfully employed to discover novel inhibitors for various targets. researchgate.net For example, docking-based virtual screening has been used to identify new PI3Kα inhibitors with a quinoline scaffold. researchgate.net Similarly, ligand-based virtual screening, guided by pharmacophore models, has been applied to discover novel estrogen receptor alpha (ERα) inhibitors. ugm.ac.id These approaches offer a time and cost-effective strategy for identifying new lead compounds, which can then be synthesized and tested experimentally. jyoungpharm.orgwikipedia.org The discovery of novel this compound analogs can be significantly accelerated by applying these in silico screening methodologies.

Preclinical Evaluation and Lead Optimization Strategies for 6 Quinolin 3 Ylpyrazin 2 Amine Derivatives

In Vitro Efficacy and Selectivity Profiling in Relevant Biological Assays

The initial step in the preclinical assessment of 6-quinolin-3-ylpyrazin-2-amine derivatives involves a series of in vitro assays to determine their biological effects and target specificity. nih.gov A primary focus for this class of compounds has been their potential as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. researchgate.net

Researchers have synthesized and evaluated various this compound analogs for their ability to inhibit specific kinases. For example, a number of 6-arylindeno[1,2-c]quinoline derivatives have been tested for their antiproliferative activities against several cancer cell lines. nih.gov The preliminary results from these screenings help to establish a structure-activity relationship (SAR), which provides insights into how different chemical modifications influence the compound's potency. nih.gov For instance, the substitution patterns on the quinoline (B57606) and pyrazine (B50134) rings can significantly impact the inhibitory activity and selectivity of the compounds. mdpi.com

The selectivity of these compounds is a key factor. An ideal drug candidate will show high potency against its intended target while having minimal effects on other related proteins, thereby reducing the likelihood of off-target side effects. researchgate.net Kinase profiling assays, which test the compound against a large panel of different kinases, are often employed to assess selectivity. acs.org

Below is an interactive table summarizing the in vitro efficacy of representative quinoline derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | GI50 (µM) |

| 14c | Hep G2 | 0.61 nih.gov |

| 14c | Hep 3B | 0.67 nih.gov |

| 14c | H1299 | 0.72 nih.gov |

| 17 | Hep G2 | 0.60 nih.gov |

| 17 | A549 | 0.68 nih.gov |

Note: GI50 is the concentration of the drug that inhibits the growth of cancer cells by 50%. Data is illustrative and based on published research findings. nih.gov

Preliminary In Vivo Efficacy Studies in Established Animal Models (e.g., xenografts, infection models)

Promising results from in vitro studies pave the way for in vivo testing in animal models to evaluate the efficacy of this compound derivatives in a living organism. nih.gov These studies are crucial for determining if the observed in vitro activity translates into a therapeutic benefit in a more complex physiological environment. acs.org

For anticancer drug development, xenograft models are commonly used. acs.org In these models, human tumor cells are implanted into immunocompromised mice, which then develop tumors. The animals are then treated with the test compound, and the effect on tumor growth is monitored. For example, a potent and selective PI3Kα inhibitor from an aminopyrazine series demonstrated significant tumor growth inhibition in a MCF7 xenograft model in mice. researchgate.net Similarly, a novel PLK4 inhibitor showed significant antitumor efficacy in MDA-MB-468 and MDA-MB-231 xenograft models. rsc.org The phosphate (B84403) prodrug of a potent 2-phenylquinolin-4-one derivative was shown to be more active than doxorubicin (B1662922) in a Hep3B xenograft nude mice model. nih.gov

Characterization of Metabolic Stability and Permeability in Preclinical Models (e.g., in silico ADME predictions)

A critical component of preclinical evaluation is the characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These factors determine a drug's bioavailability and how long it remains in the body.

In silico ADME prediction tools are often used early in the process to estimate a compound's drug-like properties. These computational models can predict parameters such as solubility, permeability, and potential for metabolism by cytochrome P450 (CYP) enzymes. cas.cz

Experimental assessment of metabolic stability is typically performed using in vitro systems like liver microsomes. acs.org These assays measure how quickly a compound is broken down by metabolic enzymes. For instance, replacing a pyridazine (B1198779) ring with a pyrazine heterocycle in one series of compounds led to reduced metabolic stability. nih.gov Conversely, some pyrrolopyrimidine-based EGFR inhibitors with certain substitutions showed metabolic lability. nih.gov

Permeability, a key factor for oral drug absorption, is often evaluated using cell-based assays. nih.gov Studies on some privileged pyrrolopyrimidine structures in terms of potency revealed that certain substituents led to low permeability and high efflux. nih.gov

Strategies for Lead Compound Identification and Optimization

Lead optimization is an iterative process where medicinal chemists systematically modify the structure of the lead compound to improve its characteristics. benthamdirect.combenthamscience.com Common strategies include:

Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein to design more potent and selective inhibitors. benthamdirect.comnih.gov

Scaffold Hopping: Replacing the core chemical structure of the lead with a different one while maintaining the key binding interactions. benthamdirect.combenthamscience.com

Bioisosteric Replacement: Substituting a functional group with another that has similar physical or chemical properties to improve potency or ADME characteristics. benthamdirect.combenthamscience.com

For kinase inhibitors, these strategies have been successfully applied to generate numerous new drug candidates with improved properties compared to their parent compounds. benthamdirect.combenthamscience.com

Formulation Considerations for Preclinical Studies

The formulation of a compound is critical for its successful evaluation in preclinical studies. For in vitro assays, compounds are typically dissolved in a solvent like DMSO.

For in vivo studies, the formulation must be appropriate for the chosen route of administration and ensure consistent delivery of the compound. Common preclinical formulations include solutions, suspensions, and emulsions. The choice of formulation depends on the physicochemical properties of the compound, such as its solubility. For example, the limited aqueous solubility and poor absorption of a particular quinoline derivative highlighted the need for formulation improvements. nih.gov The development of a water-soluble phosphate prodrug for a potent anticancer agent is an example of a successful formulation strategy to enable in vivo studies. nih.gov

Future Directions and Emerging Research Avenues for 6 Quinolin 3 Ylpyrazin 2 Amine

Development of Novel Synthetic Methodologies for Enhanced Structural Diversity

The advancement of 6-Quinolin-3-ylpyrazin-2-amine and its analogs is intrinsically linked to the efficiency and flexibility of its synthesis. While classical cross-coupling reactions, such as the Suzuki-Miyaura coupling between a halo-aminopyrazine and quinoline-3-boronic acid, have proven effective for generating the core structure, future efforts must focus on methodologies that offer greater structural diversity and synthetic efficiency.

Emerging research should prioritize the following:

Late-Stage Functionalization: Developing C-H activation strategies to directly modify the quinoline (B57606) and pyrazine (B50134) rings of the final compound would be transformative. This approach bypasses the need for pre-functionalized starting materials, allowing for the rapid generation of analog libraries by introducing substituents at previously inaccessible positions. This is crucial for fine-tuning the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and target engagement.

Flow Chemistry and Automation: Transitioning from batch synthesis to continuous flow chemistry can offer significant advantages in terms of safety, scalability, and reproducibility. An automated flow platform could telescope multiple synthetic steps, reducing purification requirements and accelerating the production of derivatives for biological screening.

Diversity-Oriented Synthesis (DOS): Implementing DOS strategies would enable the creation of structurally complex and diverse analogs that deviate significantly from the planar core. By incorporating chiral centers or building upon the 2-amino group, researchers can explore new chemical space and potentially uncover novel biological activities beyond kinase inhibition.

| Parameter | Conventional Approach (e.g., Suzuki Coupling) | Proposed Novel Approach (e.g., C-H Activation/Flow) |

|---|---|---|

| Starting Materials | Requires pre-functionalized halo-pyrazines and boronic acid-quinolines. | Utilizes simpler, more abundant C-H bonds on the core scaffold. |

| Step Economy | Multi-step synthesis for each new analog. | Fewer steps via late-stage functionalization. |

| Diversity Potential | Limited by the commercial availability of starting materials. | Vastly expanded; allows for modification at numerous positions. |

| Scalability | Batch processing can be challenging to scale. | Amenable to continuous flow synthesis for large-scale production. |

Integration of Advanced Biological Screening Technologies

To uncover the full biological potential of the this compound scaffold, research must move beyond traditional target-based biochemical assays. The integration of sophisticated screening technologies can reveal unexpected mechanisms of action and identify novel therapeutic applications.

Key technologies to be integrated include:

High-Content Screening (HCS): Instead of measuring a single endpoint, HCS uses automated microscopy and image analysis to assess multiple cellular parameters simultaneously (e.g., protein localization, cell morphology, organelle health). Screening a library of this compound derivatives with HCS could identify compounds that induce specific and desirable cellular phenotypes, providing unbiased insights into their function.

Phenotypic Drug Discovery (PDD): PDD campaigns using relevant disease models (e.g., 3D tumor spheroids, co-cultures of cancer and immune cells, or patient-derived cells) can identify compounds that revert a disease phenotype without prior knowledge of the molecular target. This approach is powerful for discovering first-in-class medicines with novel mechanisms.

Chemoproteomics: Techniques like Activity-Based Protein Profiling (ABPP) and thermal proteome profiling (TPP) can identify the direct protein targets of a compound within a complex biological system (e.g., cell lysate or living cells). Applying these methods to this compound would provide an unbiased, proteome-wide map of its targets and off-targets, validating its mechanism and revealing potential polypharmacology.

| Technology | Primary Objective | Key Output | Application for this compound |

|---|---|---|---|

| High-Content Screening (HCS) | Quantify complex cellular phenotypes. | Multiparametric image-based data. | Identify analogs that affect cell cycle, apoptosis, or morphology in a target-agnostic manner. |

| Phenotypic Drug Discovery (PDD) | Identify compounds that reverse a disease state in a model system. | Bioactive "hit" compounds with functional efficacy. | Discover activity against complex diseases like fibrosis or neurodegeneration. |

| Chemoproteomics (e.g., TPP) | Identify all protein targets of a compound in an unbiased way. | A list of protein targets and their binding affinities. | Confirm the intended target(s) and reveal unexpected off-targets, explaining its polypharmacology. |

Application in Multi-Targeted Therapeutic Design

The concept of "one drug, one target" is increasingly being replaced by the pursuit of polypharmacology, where a single molecule is designed to modulate multiple targets within a disease-related pathway. The this compound scaffold is exceptionally well-suited for this approach, particularly in oncology, where cancer cell survival is often driven by redundant or compensatory signaling pathways.

Future research should focus on rationally designing derivatives of this compound as multi-targeted agents. For instance, by systematically modifying the substituents on the quinoline ring, it may be possible to create a single compound that co-inhibits several key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor growth, such as VEGFR2, PDGFRβ, and FGFR1. Such a profile could offer a more robust anti-cancer effect and a higher barrier to the development of drug resistance compared to a highly selective inhibitor. The development of a Structure-Activity Relationship (SAR) for multiple targets simultaneously will be a critical research endeavor.

| Protein Target | Biological Role | Hypothetical IC₅₀ (nM) for Derivative X | Therapeutic Rationale |

|---|---|---|---|

| VEGFR2 (KDR) | Angiogenesis | 15 | Inhibit tumor blood vessel formation. |

| PDGFRβ | Pericyte recruitment, tumor stroma | 45 | Disrupt tumor vasculature support. |

| FGFR1 | Cell proliferation, resistance pathway | 80 | Block primary growth signals and overcome resistance. |

| c-KIT | Oncogenic driver in GIST | 60 | Broaden anti-cancer activity to other tumor types. |

Exploration of Additional Pharmacological Profiles

While the quinoline-aminopyrazine scaffold is a potent kinase inhibitor template, its constituent heterocycles are also present in drugs with entirely different mechanisms of action. A significant future opportunity lies in screening this compound and its analogs against a broader range of biological targets beyond the kinome.

Potential areas for exploration include:

Anti-Infective Agents: The quinoline core is famous for its anti-malarial properties (e.g., Chloroquine), and pyrazine derivatives have shown anti-mycobacterial activity. A focused screening campaign against parasites like Plasmodium falciparum or bacteria like Mycobacterium tuberculosis could uncover novel anti-infective leads.

Neuropharmacology: Certain heterocyclic compounds interact with G-protein coupled receptors (GPCRs) or ion channels in the central nervous system. Screening against a panel of CNS targets could reveal unexpected activity relevant to neurodegenerative diseases or psychiatric disorders.

Anti-inflammatory Activity: Many inflammatory responses are mediated by enzymes like cyclooxygenases (COX) or signaling proteins like p38 MAP kinase. Given the scaffold's success against kinases, exploring its effect on key inflammatory proteins is a logical and promising extension.

Collaborative Research Opportunities and Translational Potential in Chemical Biology

Maximizing the scientific value of this compound requires a multidisciplinary, collaborative approach. The true translational potential of this scaffold lies not only in its development as a drug candidate but also in its use as a sophisticated chemical tool to dissect biological processes.

Future directions should emphasize:

Development as a Chemical Probe: A highly potent and selective analog of this compound could be developed as a chemical probe. By attaching a tag (e.g., biotin (B1667282) or a clickable alkyne) to a non-critical position on the molecule, researchers can create a tool for target validation, pull-down experiments, and imaging of the target protein in its native cellular environment. This work requires close collaboration between synthetic chemists and cell biologists.

Academic-Industry Partnerships: Academic labs can excel at novel synthesis and early-stage discovery, while pharmaceutical industry partners possess the resources for large-scale screening, DMPK profiling, and preclinical development. Establishing partnerships focused on the this compound scaffold could significantly accelerate its path toward clinical relevance.

Open Science Initiatives: Placing well-characterized derivatives into the public domain through open science collaborations (e.g., the Structural Genomics Consortium) would allow researchers worldwide to test them in diverse biological systems. This crowdsourcing of biological evaluation could rapidly uncover new and unexpected applications for the scaffold, maximizing its impact on science and medicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.